Product packaging for Allylamine(Cat. No.:CAS No. 30551-89-4)

Allylamine

Cat. No.: B3423537
CAS No.: 30551-89-4
M. Wt: 57.09 g/mol
InChI Key: VVJKKWFAADXIJK-UHFFFAOYSA-N
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Description

Allylamine (CAS 107-11-9) is a simple, stable unsaturated amine with the formula C₃H₇N, appearing as a colorless to light yellow liquid with a strong, ammonia-like odor . This highly versatile organic compound is a valuable building block in organic synthesis and pharmaceutical research, serving as a key intermediate in the production of ion-exchange resins, vulcanization chemicals, and various pharmaceuticals . Its high reactivity, attributed to the presence of both an amine group and a carbon-carbon double bond, makes it a crucial precursor in polymerization reactions, notably for producing poly(this compound hydrochloride) which has applications in biomedicine and water treatment . A significant area of research for this compound and its derivatives is in antifungal development . Synthetic allylamines such as naftifine and terbinafine are clinically important antifungal agents that act by specifically inhibiting the fungal enzyme squalene epoxidase . This inhibition blocks the conversion of squalene to lanosterol, a critical step in the biosynthesis of ergosterol—the primary sterol essential for fungal cell membrane integrity and function . The accumulation of squalene and the subsequent depletion of ergosterol lead to increased membrane permeability, leakage of cellular components, and ultimately, fungal cell death . This mechanism is fungicidal and is highly selective for the fungal enzyme, minimizing effects on mammalian cholesterol synthesis . Beyond its applications in material science and antifungal research, this compound has been used as a research tool in biomedical studies since the 1940s to model cardiovascular injury and investigate the pathological mechanisms of atherosclerosis and myocardial infarction in animal models . Handling and Safety: this compound is a highly flammable liquid and vapor (Flash Point: -28 °C) and forms explosive mixtures with air . It is highly toxic if inhaled or swallowed, fatal in contact with skin, and causes severe skin burns and eye damage . Appropriate personal protective equipment, including respiratory protection and chemical-resistant clothing, is essential. It reacts violently with strong oxidizing agents and acids . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Always refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N<br>C3H7N<br>CH2CHCH2NH2 B3423537 Allylamine CAS No. 30551-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-en-1-amine
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InChI

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2
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InChI Key

VVJKKWFAADXIJK-UHFFFAOYSA-N
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Canonical SMILES

C=CCN
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Molecular Formula

C3H7N, Array
Record name ALLYLAMINE
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Related CAS

30551-89-4
Record name Poly(allylamine)
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DSSTOX Substance ID

DTXSID8024440
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Molecular Weight

57.09 g/mol
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Physical Description

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C
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Flash Point

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c.
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible
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Density

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3
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Color/Form

Colorless to light yellow liquid

CAS No.

107-11-9
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Melting Point

-126 °F (NTP, 1992), -88.2 °C, -88 °C
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Advanced Synthetic Methodologies for Allylamine and Derivatives

Catalytic Approaches to Allylamine (B125299) Synthesis

Catalytic strategies, particularly those employing transition metals, have become indispensable for the synthesis of this compound derivatives. These approaches facilitate bond formations that are otherwise challenging, often proceeding with high atom economy and under mild reaction conditions.

Palladium and nickel complexes are at the forefront of transition metal-mediated transformations involving allylamines. Their versatile reactivity allows for a wide range of C-C and C-N bond-forming reactions, providing access to a diverse array of functionalized allylic amine structures.

Palladium-catalyzed carbon-hydrogen (C-H) functionalization has emerged as a powerful tool for the direct arylation of allylamines. This strategy avoids the need for pre-functionalized substrates, such as organohalides or organometallic reagents, by directly converting a C-H bond into a C-C bond.

Transition Metal-Mediated Transformations

Palladium-Catalyzed C-H Functionalization Reactions
Enantioselective Arylation of Allylamines

Achieving enantioselectivity in the C-H arylation of amines is a significant challenge in asymmetric catalysis. The development of chiral ligands that can effectively control the stereochemical outcome of the C-H activation step is crucial. Chiral phosphoric acids (CPAs) have been identified as effective anionic ligands in palladium(II)-catalyzed enantioselective C-H coupling reactions. These ligands can promote the asymmetric coupling of methylene (B1212753) C-H bonds with aryl boronic acids. nih.govnih.gov

In this system, a thioamide directing group is often employed on the amine substrate. The palladium catalyst, in conjunction with a chiral phosphoric acid ligand, facilitates the enantioselective C-H activation and subsequent coupling. The choice of the chiral ligand is critical; for instance, studies have shown that different BINOL-derived phosphoric acids can lead to varying levels of enantioselectivity, with some even affording the opposite enantiomer of the product. nih.gov This highlights the subtle but powerful influence of the ligand's steric and electronic properties on the transition state of the reaction. While broadly applied to various saturated aza-heterocycles, the principles are applicable to achieving enantioselective C-H arylation of appropriately designed this compound precursors. nih.govnih.gov

Table 1: Enantioselective Pd-Catalyzed α-C–H Arylation of an Amine Substrate This table is representative of the enantioselective C-H arylation concept using chiral phosphoric acid ligands, as applied to N-heterocycles.

Amine SubstrateAryl Boronic AcidPd SourceChiral LigandYield (%)Enantiomeric Ratio (er)
N-(Thiobutyryl)pyrrolidine4-Methylphenylboronic acidPd(OAc)₂(R)-TRIP (PA1)4545:55
N-(Thiobutyryl)pyrrolidine4-Methylphenylboronic acidPd(OAc)₂(R)-PA25283:17
N-(Thiobutyryl)pyrrolidine4-Methylphenylboronic acidPd(TFA)₂(R)-PA26890:10
N-(Thiobutyryl)pyrrolidine4-Methylphenylboronic acidPd(MeCN)₄(BF₄)₂(R)-PA27092:8

Source: Adapted from research on enantioselective α-C–H coupling of amines. nih.gov

Stereo- and Regioselective Transformations

Palladium catalysis enables highly selective functionalizations of allylamines by controlling both the position of the new bond (regioselectivity) and the 3D arrangement of atoms (stereoselectivity). A notable example is the direct arylation of unprotected allylamines. Typically, such transformations are challenging due to side reactions involving the free amine. nih.govresearchgate.netresearchgate.net

A simple and efficient protocol has been developed for the highly regioselective γ-arylation of cinnamylamines and the direct diarylation of terminal allylamines, yielding 3,3-diarylthis compound products. nih.govacs.org This method operates through a proposed regio- and stereospecific olefin insertion mechanism and is tolerant of a wide variety of functional groups. acs.org

Furthermore, carbon dioxide (CO₂) can be employed as a transient directing group to facilitate the stereospecific γ-arylation of both primary and secondary allylamines. chemrxiv.orgchemrxiv.org The in-situ formation of a carbamate (B1207046) directs the palladium catalyst, enabling high selectivity. This approach avoids the need for traditional protecting groups, thus improving step and atom economy. chemrxiv.org

Table 2: Palladium-Catalyzed Regioselective Diarylation of Terminal Allylamines

This compound SubstrateAryl IodideProductYield (%)
This compoundIodobenzene3,3-Diphenylthis compound76
This compound4-Iodotoluene3,3-Di-p-tolylthis compound75
This compound4-Fluoroiodobenzene3,3-Bis(4-fluorophenyl)this compound68
N-Methylthis compoundIodobenzeneN-Methyl-3,3-diphenylthis compound72
Dithis compound (B93489)IodobenzeneN,N-Bis(3,3-diphenylallyl)amine55

Source: Data compiled from studies on the regioselective arylation of unprotected allylamines. acs.orgchemrxiv.org

Ligand Design for Stereochemical Control

The ligand bound to the palladium center is paramount in dictating the stereochemical course of a reaction. In asymmetric catalysis, chiral ligands create a chiral environment around the metal, which allows for the differentiation of prochiral faces or groups in the substrate.

For palladium-catalyzed C-H activation, mono-N-protected amino acids (MPAAs) are a well-established class of chiral ligands. nih.gov They bind to the palladium in a bidentate fashion, where the N-acyl group acts as an internal base to facilitate the C-H cleavage via a concerted metalation-deprotonation (CMD) mechanism. This chelation creates a rigid transition state, enabling an efficient transfer of chirality from the ligand to the substrate. nih.gov

Building on this principle, new ligand classes have been developed. For example, ligands that combine the axial chirality of binaphthyl scaffolds with the bidentate coordination properties of MPAAs have been shown to outperform traditional MPAAs in certain asymmetric C-H activation/annulation processes, leading to higher enantioselectivities. nih.gov Similarly, the development of various chiral phosphine (B1218219) ligands, including those with central, planar, or axial chirality, has been instrumental in the success of palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.netmdpi.com The fine-tuning of the ligand's electronic and steric properties is essential for achieving high levels of stereochemical control. mdpi.com

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel catalysts are particularly effective in activating challenging C-O and C-N bonds and can facilitate unique transformations for the synthesis of this compound derivatives. acs.org

An important application is the nickel-catalyzed enantioselective hydroamination of unactivated alkenes, which provides a direct method for synthesizing valuable chiral amines. nih.gov By using a chiral bisoxazoline ligand, a nickel-hydride species can effectively leverage a weakly coordinating carbonyl group on the alkene substrate to control both regio- and enantioselectivity. nih.gov This approach has been successfully applied to both terminal and internal alkenes. acs.org

Furthermore, nickel catalysis is effective for the multicomponent coupling of simple alkenes, aldehydes, and amides to furnish structurally diverse allylic amines in a single step. nih.govrsc.org This method avoids the need for pre-functionalized organometallic reagents and proceeds under mild conditions, demonstrating high functional group tolerance. nih.govchemrxiv.org

Table 3: Nickel-Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes

1,3-Diene SubstrateAmine SourceProductYield (%)Enantiomeric Excess (ee %)
1-Phenyl-1,3-butadieneN-Hydroxy-4-methoxybenzamide(E)-N-(1-Phenylbut-2-en-1-yl)-4-methoxybenzamide9899
1-(4-Chlorophenyl)-1,3-butadieneN-Hydroxy-4-methoxybenzamide(E)-N-(1-(4-Chlorophenyl)but-2-en-1-yl)-4-methoxybenzamide9798
1-(Naphthalen-2-yl)-1,3-butadieneN-Hydroxy-4-methoxybenzamide(E)-4-Methoxy-N-(1-(naphthalen-2-yl)but-2-en-1-yl)benzamide9699
(E)-Hexa-1,3-dieneN-Hydroxy-4-methoxybenzamide(E)-N-((E)-Hex-3-en-2-yl)-4-methoxybenzamide8597

Source: Data from research on Ni-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. dicp.ac.cn

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Petasis-Borono Mannich (PBM) reaction is a powerful multi-component reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.org This reaction, first reported by Nicos Petasis in 1993, has become a practical method for the synthesis of allylamines, including the antifungal agent naftifine (B1207962). wikipedia.orgepa.gov

The PBM reaction is highly versatile, tolerating a wide range of amines and organoboronic acids. wikipedia.org It often exhibits a high degree of stereocontrol when chiral amines or aldehydes are employed. wikipedia.org For example, the reaction of a chiral amine like (S)-2-phenylglycinol with an α-keto acid and a vinyl boronic acid can produce the corresponding this compound as a single diastereomer. wikipedia.org

Table 3: Example of a Petasis-Borono Mannich Reaction

Amine Carbonyl Boronic Acid Product

Data sourced from Wikipedia and Chemical Reviews. wikipedia.orgacs.orgnih.gov

Decarboxylative coupling reactions have emerged as a valuable tool for the formation of new carbon-carbon and carbon-heteroatom bonds, where a carboxylic acid is used as a bench-stable and readily available starting material.

A metal-free, multi-component strategy for the synthesis of allylamines has been developed that combines a decarboxylative coupling with a Petasis-type reaction. acs.org This four-component process involves the reaction of (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, a boronic acid, a formaldehyde (B43269) solution, and a primary amine. acs.org The reaction proceeds in 1,2-dichloroethane (B1671644) at 65 °C and does not require a transition-metal catalyst, affording the corresponding allylamines in good yields. acs.org Electron-donating substituents on the cinnamic acid derivative were found to enhance the reactivity. acs.org

In a different approach, a dual photoredox and palladium catalysis system has been employed for the decarboxylative allylation of α-amino and phenylacetic allyl esters at room temperature. nih.gov This method generates radical intermediates through photochemical oxidation and subsequent decarboxylation, which then undergo allylation. nih.gov This process is highly site-specific and provides direct access to allylated alkanes with CO2 as the only byproduct. nih.gov

Visible light has been harnessed to drive multi-component reactions for the synthesis of allylamines and other amine derivatives under mild conditions. researchgate.net These transformations often proceed via radical intermediates generated through single-electron transfer processes initiated by a photocatalyst. researchgate.net

For instance, a visible light-induced palladium-catalyzed three-component synthesis of allylic amines has been reported. organic-chemistry.org This reaction involves a visible light-induced hybrid radical alkyl Heck reaction between a 1,1-dielectrophile and styrene, followed by a classical Tsuji-Trost-type allylic substitution in the dark, both catalyzed by the same Pd(0) catalyst. organic-chemistry.org This protocol provides a complementary method for allylic amination under mild conditions. organic-chemistry.org

Furthermore, the oxidative coupling of primary benzylic amines to imines can be achieved using a silicate-supported anatase photocatalyst under visible light irradiation. nih.gov The resulting imines can then be further functionalized to access a variety of amine derivatives. This process is environmentally friendly, utilizing oxygen as the oxidant. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
DPEphos
dpph
dppbz
dppp
(S)-2-phenylglycinol
4CzIPN
Naftifine
Citronellal
(E)-3-(2,4,6-trimethoxyphenyl)acrylic acid
Paraformaldehyde
(E)-Vinylboronic acid

Non-Catalytic and Electrosynthetic Pathways

While catalytic systems dominate many modern synthetic strategies, non-catalytic and electrosynthetic methodologies offer valuable alternatives for the synthesis of this compound and its derivatives. These pathways can circumvent the need for expensive or toxic metal catalysts and provide unique reactivity profiles. Non-catalytic routes often rely on the intrinsic reactivity of substrates under specific thermal or stoichiometric conditions, while electrosynthesis utilizes electrical current as a traceless reagent to drive redox transformations.

Non-Catalytic Methodologies

Non-catalytic syntheses of allylamines are foundational methods that proceed without the aid of a catalyst, often involving stoichiometric reagents or thermal activation.

One of the oldest and most direct commercial methods involves the reaction of allyl chloride with ammonia (B1221849) at elevated temperatures of 50-100 °C. This process typically yields a mixture of mono-, di-, and triallylamines, which are then separated by distillation. A more selective approach to monothis compound involves the hydrolysis of allyl isothiocyanate. A well-documented procedure involves refluxing allyl isothiocyanate with 20% hydrochloric acid for approximately fifteen hours until the oily layer of the starting material disappears. orgsyn.org The resulting this compound hydrochloride is then treated with a strong base, such as potassium hydroxide, to liberate the free amine, which is subsequently distilled and purified. orgsyn.org This hydrolysis method can produce pure this compound with yields of 70–73%. orgsyn.org

The Delepine reaction provides another non-catalytic route. Research has demonstrated the synthesis of this compound from the reaction of allyl chloride with hexamethylenetetramine in ethanol (B145695), sometimes in the presence of a catalytic amount of potassium iodide (KI) to facilitate the initial reaction. researchgate.net The process involves the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed with acid (e.g., HCl) followed by basification (e.g., NaOH) to release the primary amine. researchgate.net Under optimized conditions, this method can achieve a 100% conversion of allyl chloride and an this compound yield of 86.6%. researchgate.net

Furthermore, functionalized this compound derivatives can be synthesized under catalyst-free conditions. For instance, the N-allylation of various amines with cyclic Morita–Baylis–Hillman (MBH) bromides has been successfully conducted in aqueous acetone (B3395972) at room temperature. acs.orgacs.org

Table 1: Selected Non-Catalytic Pathways to this compound and Derivatives
MethodReactantsKey ConditionsReported Yield
Ammonolysis of Allyl HalideAllyl chloride, AmmoniaElevated temperatures (50-100 °C)Variable; produces a mixture of mono-, di-, and triallylamines
Hydrolysis of IsothiocyanateAllyl isothiocyanate, Hydrochloric acidReflux for ~15 hours, followed by basification70–73% orgsyn.org
Delepine ReactionAllyl chloride, HexamethylenetetramineEthanol solvent, 40 °C, followed by acid hydrolysis and basification86.6% researchgate.net
N-allylation with MBH AdductsCyclic Morita–Baylis–Hillman bromides, Various aminesAqueous acetone, room temperatureGood yields reported acs.orgacs.org

Electrosynthetic Pathways

Electrosynthesis offers an environmentally friendly and powerful platform for generating allylic amines, often under mild conditions and without the need for chemical oxidants or reductants.

A notable electrosynthetic process prepares aliphatic allylic amines by coupling secondary amines with unactivated alkenes. nih.govacs.org This oxidative transformation is mediated by thianthrene (B1682798) and proceeds via the electrochemical generation of an electrophilic adduct between the thianthrene and the alkene. nih.govresearchgate.net Subsequent treatment of this intermediate adduct with aliphatic amine nucleophiles and a base affords the desired allylic amine products in high yields. acs.orgresearchgate.net This strategy is versatile, accommodating complex and biologically active molecules as coupling partners and can even be applied to gaseous feedstock alkenes like 1-butene. nih.govresearchgate.net

Another innovative electrochemical approach involves the oxidative addition of sulfonamides and imides to allyl sulfones. researchgate.net This method avoids the use of transition metal catalysts and external bases. It employs sodium iodide (NaI) as an inexpensive and readily available mediator, which also serves as the supporting electrolyte. researchgate.net Mechanistic studies, including radical trapping experiments, indicate that the transformation involves the generation of nitrogen-centered radicals as key intermediates. researchgate.net

A more traditional electrosynthetic route includes the electroreduction of acrylonitrile (B1666552) on lead cathodes to produce this compound.

Table 2: Overview of Electrosynthetic Methods for this compound and Derivatives
MethodSubstratesMediator / ElectrolyteKey Features
Electro-oxidative C–H AminationUnactivated alkenes, Secondary aminesThianthreneForms an electrophilic alkene-thianthrene adduct; provides high yields of aliphatic allylic amines nih.govacs.orgresearchgate.net
Electro-oxidative Radical AdditionAllyl sulfones, Sulfonamides/imidesSodium Iodide (NaI)Transition-metal and base-free; proceeds via nitrogen-centered radicals researchgate.net
ElectroreductionAcrylonitrileNot specifiedPerformed on lead cathodes

Polymerization and Polymer Modification of Allylamine

Poly(allylamine) (PAA) Synthesis and Characterization

Poly(this compound) (PAA) is a cationic polyelectrolyte valued in numerous industrial and biomedical applications. Free-radical polymerization is a common, though challenging, method for its synthesis.

The free-radical polymerization of This compound (B125299) is notably hindered by a process known as degradative chain transfer. researchgate.netresearchgate.net This occurs when a propagating radical abstracts a hydrogen atom from the carbon adjacent to the double bond on an this compound monomer. researchgate.net The result is a highly stabilized and non-propagating allylic radical, which curtails further polymerization and leads to the formation of only low molecular weight polymers or oligomers. researchgate.net

To synthesize higher molecular weight PAA, polymerization of this compound is often conducted in the presence of inorganic acids. researchgate.net The formation of a strong complex between this compound and acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) alters the monomer's resonance structure, which in turn facilitates free-radical polymerization and lessens the impact of degradative chain transfer. researchgate.net In one study, the polymerization of various acid salts of this compound was successfully achieved using a thermal initiator, with the complex formed with H₂SO₄ showing a higher rate of polymer formation compared to complexes with hydrochloric acid (HCl) or H₃PO₄ under identical conditions. researchgate.net

To better manage the synthesis of PAA and achieve well-defined polymer structures, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), allow for precise control over molecular weight, architecture, and functionality by minimizing termination reactions. sigmaaldrich.comresearchgate.netnih.govtcichemicals.com

Both RAFT and ATRP are effective for a wide range of monomers but, as with free-radical polymerization, often require the use of N-protected this compound derivatives to prevent the primary amine group from interfering with the polymerization process. researchgate.netnih.govrsc.org These techniques operate by reversibly converting active propagating radicals into dormant species, which tames the radical process and allows for controlled chain growth. researchgate.netnih.gov The selection of appropriate RAFT agents or ATRP initiators and catalysts is crucial for achieving a controlled polymerization. tcichemicals.comcmu.edu

Polymerization TechniqueKey FeatureCommon Monomer Form
Free-Radical Polymerization Prone to degradative chain transfer, often yielding low molecular weight polymers. Can be improved by using acid salts.This compound acid salts (e.g., AlAm·H₂SO₄)
RAFT Polymerization A type of controlled radical polymerization that allows for predefined polymer length and low polydispersity.N-protected this compound
ATRP A controlled radical polymerization method using a transition metal catalyst to mediate the reaction.N-protected this compound

Plasma Polymerization of this compound

Plasma polymerization is a solvent-free method that uses plasma to deposit thin, functional polymer films onto a substrate. ispc-conference.org this compound is a common precursor for this technique to create surfaces rich in amine groups. utwente.nlresearchgate.net This process can be performed using either continuous wave or pulsed plasma, with each method yielding distinct film chemistries. cambridge.org

In continuous wave (CW) plasma deposition, power is supplied constantly, leading to extensive fragmentation of the this compound monomer. utwente.nlcambridge.org This high-energy process results in a highly cross-linked and structurally complex polymer film, often called plasma-polymerized this compound (PPAA). researchgate.net The chemical structure of these films differs significantly from conventional PAA, containing a mixture of primary, secondary, and tertiary amines, as well as imines and other nitrogen-containing groups due to the competing deposition and etching reactions in the plasma. utwente.nl

Pulsed plasma deposition offers greater control over the film's chemical structure by applying power in pulses with "on" and "off" periods. ispc-conference.orgcambridge.org During the plasma "on" time, energetic species are created, which initiate polymerization. The subsequent "off" period allows the monomer to adsorb and polymerize on the surface with less fragmentation. acs.org This mechanism results in a polymer film that retains more of the original monomer's chemical structure. acs.org By adjusting the duty cycle (the ratio of on-time to the total cycle time), the energy input can be controlled, which directly influences the resulting film chemistry. ispc-conference.orgcambridge.org Lower duty cycles generally lead to better retention of the monomer's functional groups. cambridge.org

A primary goal of plasma polymerizing this compound is to introduce a high density of primary amine groups onto a surface. researchgate.net The retention of these groups is crucial for applications requiring subsequent chemical functionalization. X-ray Photoelectron Spectroscopy (XPS) is a standard technique used to analyze and quantify the different nitrogen-containing groups on the film's surface. researchgate.net

Studies consistently demonstrate that pulsed plasma deposition achieves a higher retention of primary amine groups compared to the CW method. cambridge.orgnih.gov The "off" time in the pulsed process is key, as it reduces monomer fragmentation and allows for more controlled polymerization on the substrate. acs.org For example, one investigation found that a pulsed plasma with a low duty cycle (3 ms (B15284909) on, 45 ms off) produced a surface with a higher amine content and greater wettability than one with a higher duty cycle (3 ms on, 5 ms off). nih.gov The choice between CW and pulsed deposition, along with parameters like the duty cycle, significantly impacts the final surface chemistry.

Plasma ParameterEffect on Amine RetentionResearch Finding
Deposition Mode Pulsed plasma generally yields higher primary amine retention than Continuous Wave (CW) plasma.The pulsed mode allows for polymerization with less monomer fragmentation. cambridge.orgacs.org
Duty Cycle (Pulsed) Lower duty cycles (shorter "on" time, longer "off" time) increase the retention of amine groups.A 3/45 ms on/off cycle resulted in higher amine content than a 3/5 ms cycle. nih.gov
Power Input Lowering the equivalent power input in pulsed plasma can improve functional group retention.Reducing the duty cycle lowers the equivalent power, leading to better film chemistry control. ispc-conference.org

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for tailoring the properties of polythis compound to meet the demands of specific applications. By chemically altering the primary amine groups on the PAA backbone, researchers can introduce new functionalities, modify the polymer's charge density, and enhance its performance characteristics.

The primary amine groups of polythis compound are readily available for a variety of chemical reactions, enabling the creation of a diverse family of functional polymers.

Succinylation is a chemical modification that introduces negatively charged carboxylate groups onto the positively charged primary amine groups of the polythis compound (PAA) backbone. This is typically achieved by reacting PAA with succinic anhydride (B1165640) in an aqueous alkaline solution. mdpi.comelsevierpure.com The reaction converts the primary amines into amides, resulting in the formation of a polyampholyte—a polymer containing both positive (residual amines) and negative (carboxylates) charges. mdpi.com

The degree of succinylation (DS), which is the ratio of modified amine groups, can be controlled by adjusting the molar ratio of succinic anhydride to PAA and the reaction pH. mdpi.comelsevierpure.com This modification significantly alters the polymer's properties. For instance, increasing the degree of succinylation has been shown to decrease the cytotoxicity of PAA. mdpi.comnih.gov However, this also corresponds to a reduction in antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

Detailed analysis using techniques such as ATR-IR and NMR spectroscopy confirms the formation of amide bonds and the incorporation of carboxyl groups. mdpi.comresearchgate.net The resulting succinylated PAA (PAA-SA) exhibits a buffering capacity near neutral pH, a characteristic that is influenced by the charge ratio between the remaining primary amines and the newly introduced carboxylates. mdpi.com

Table 1: Effect of Succinylation on Polythis compound (PAA) Properties

PropertyObservation with Increasing Degree of SuccinylationResearch Finding
Cytotoxicity Decreased cytotoxicity observed in L929 mouse fibroblast model systems. mdpi.comnih.govThe half-maximal inhibitory concentration (IC50) increased with the degree of succinylation, indicating reduced toxicity. mdpi.com
Antibacterial Activity Reduced efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. elsevierpure.comnih.govThe modification reduces the positive charge density, which is crucial for antimicrobial action. mdpi.com
Charge Characteristics Transformation from a cationic polyelectrolyte to a polyampholyte. mdpi.comPolyelectrolyte titrations confirmed the presence of both cationic (amine) and anionic (carboxylate) groups. mdpi.comelsevierpure.com
Spinnability Can be electrospun with polyvinyl alcohol (PVA) to form nanofibers. mdpi.comnih.govHomogeneous electrospun nano-fibers with average diameters of 100-250 nm were produced. mdpi.com

Quaternization is a chemical process that converts the primary or secondary amine groups in a polymer into quaternary ammonium (B1175870) compounds (QACs). This modification transforms weak polyelectrolytes like poly(this compound hydrochloride) (PAH) into strong, permanently charged polyelectrolytes. nih.gov The resulting quaternary ammonium groups are cationic regardless of the solution's pH.

This enhanced functionality is valuable for creating stable polyelectrolyte multilayers (PEMs) that are insensitive to changes in pH and ionic strength. nih.gov For example, PAH can be modified with glycidyltrimethylammonium chloride (GTMAC) to introduce trimethylammonium groups. nih.gov The degree of quaternization can be controlled, which in turn influences the properties of the resulting polymer, such as its charge density and hydrophilicity. researchgate.net

Quaternized polyamines have demonstrated significant potential in various fields, including the development of antimicrobial surfaces and coatings. researchgate.net The permanent positive charge of the QACs is a key factor in their ability to disrupt bacterial cell membranes. researchgate.net

Table 2: Quaternization of Polythis compound for Enhanced Functionality

Quaternizing Agent/MethodResulting FunctionalityApplication Highlight
Glycidyltrimethylammonium chloride (GTMAC) Introduction of strong, pH-insensitive trimethylammonium cations. nih.govFabrication of stable polyelectrolyte multilayers (PEMs) resistant to high ionic strength. nih.gov
Alkyl Halides (e.g., heptadecafluoro-10-iododecane) Creation of amphiphilic copolymers with both hydrophilic cationic charges and hydrophobic side chains. researchgate.netDevelopment of materials with tailored self-organization characteristics in aqueous media. researchgate.net
Various Alkyl Side Chains Enhanced antimicrobial and antifouling properties. researchgate.netUsed in coatings for biomedical devices and aquaculture nets to prevent bacterial growth and biofouling. researchgate.net

Grafting is a modification technique where polymer chains of a different type (the graft) are attached as side chains to the main polymer backbone. youtube.comyoutube.com This creates a graft copolymer with properties derived from both constituent polymers. Polythis compound can serve as the backbone for grafting other polymers, or it can be grafted onto other polymer chains. Common methods for creating graft copolymers include "grafting from," where the graft chain is polymerized from an initiation site on the backbone, and "grafting onto," where pre-synthesized polymer chains are attached to the backbone. mdpi.com

For instance, poly(2-hydroxyethyl methacrylate)-graft-polyamine copolymers have been synthesized by the radical copolymerization of the respective monomers. nih.gov The properties of these graft copolymers, such as their interaction with biological cells, can be precisely controlled by varying the composition and the chain length of the polyamine grafts. nih.gov

Polythis compound and its derivatives are also used to fabricate composite materials. A notable example is the creation of electrospun nanofibers by blending succinylated PAA with polyvinyl alcohol (PVA). mdpi.com The resulting non-woven fiber webs have potential applications as wound dressing materials or functional coatings. mdpi.comnih.gov

Chemical Functionalization of Polymeric Backbones

Copolymers of this compound

Copolymerization involves polymerizing two or more different types of monomers together. youtube.com this compound can be copolymerized with various other monomers to produce polymers with a wide range of properties. The arrangement of the monomer units in the final copolymer can be random, alternating, or in blocks, depending on the polymerization conditions and the reactivity of the monomers. youtube.comyoutube.com

A significant example is the electrochemical copolymerization of this compound with dithis compound (B93489). researchgate.netacs.org This electro-oxidative synthesis produces surface films with high charge-transfer resistance. researchgate.netnih.gov The inclusion of dithis compound in the copolymer structure improves the compactness and stability of the resulting films compared to pure polythis compound, making them effective as passivating coatings. researchgate.netacs.org

This compound can also be used as an initiator for the copolymerization of other monomers, such as in the synthesis of random and block copolypeptides from N-carboxyanhydrides. nih.gov Furthermore, this compound has been copolymerized with monomers like styrene, demonstrating its versatility in creating functional polymers through various polymerization techniques. nih.gov

Table 3: Examples of this compound Copolymers

ComonomerPolymerization MethodKey Properties of Copolymer
Dithis compound Electro-oxidative polymerization researchgate.netacs.orgHigh charge-transfer resistance (up to 70 MΩ), improved film compactness and stability. researchgate.netnih.gov
Styrene Coordination polymerization researchgate.netCreates functionalized polystyrene with potential for use in catalysis. researchgate.net
Leucine and γ-methylglutamate N-carboxyanhydrides Initiated polymerization nih.govForms random and block copolypeptides with controlled structures. nih.gov
Allyl polyethylene (B3416737) glycol and N-isopropylacrylamide Not specifiedForms polymeric micelles for potential drug delivery applications. bocsci.com

Biological and Biomedical Research Applications of Allylamine and Its Polymers

Poly(allylamine) in Drug Delivery Systems

Poly(this compound) hydrochloride (PAH) is a water-soluble, weak base cationic polymer that has been investigated for various applications in biotechnology and medicine, including drug delivery researchgate.netnih.govmdpi.com. Its cationic nature allows for electrostatic interactions with negatively charged molecules, making it suitable for complex formation and delivery systems researchgate.netnih.gov.

Nucleic Acid Delivery: Gene and siRNA Transfer

PAH is utilized in the transfer of genes and small interfering RNA (siRNA) researchgate.netnih.govresearchgate.net. This application stems from the ability of the polycationic groups of PAH to form electrostatic bonds with the negatively charged phosphate (B84403) groups of nucleic acids researchgate.net. These interactions can lead to the formation of polyplex nanoparticles researchgate.netnih.gov. Research indicates that polyamine-based nanoparticles play a significant role in gene delivery, offering potential for protecting siRNA during circulation and facilitating its translocation into the cytosol researchgate.netnih.gov. Studies have shown that PAH/siRNA complexes can disassemble at the acidic pH of endosomes, which is crucial for the release of the encapsulated siRNA into the cell cytoplasm researchgate.net. Modified forms of PAH, such as those functionalized with oleic acid, have been explored to improve siRNA transfection efficiency and reduce cytotoxicity nih.govacs.org. For instance, oleic acid-substituted polyamines form polyplexes with siRNA that maintain a positive surface charge and effectively encapsulate the siRNA nih.gov.

Targeted Drug Delivery Platforms

PAH is used in the formation of microcapsules designed for targeted drug delivery, including to damaged and tumor cells researchgate.netnih.gov. Synthetic polymers like PAH are considered drug delivery platforms that can selectively deliver therapeutic agents to target tissues, cells, and cellular compartments nih.gov. Surface modification of nanoparticles with PAH has been shown to enhance cellular uptake efficiency, contributing to improved drug targeting and delivery efficacy researchgate.netnih.gov. Blend films composed of chitosan (B1678972) and PAH have also been investigated as smart drug delivery matrices, demonstrating potential for controlled release behavior of payloads mdpi.commdpi.com.

Microcapsule and Nanoparticle Formulations

Polymeric nanoparticles, including those made from PAH, are increasingly explored as potential targeted drug delivery systems researchgate.net. PAH is frequently employed in the preparation of multilayers or nanocapsules using the layer-by-layer method for gene and drug delivery purposes researchgate.net. Polyelectrolyte microcapsules, often fabricated by the layer-by-layer assembly of weak polyelectrolytes such as PAH and poly(methacrylic acid), have been developed for the sustained delivery of water-soluble drugs researchgate.netacs.org. These capsules can encapsulate drugs and release them in a controlled manner, with release profiles influenced by factors like cross-linking of the capsule wall researchgate.net. Studies have evaluated the effectiveness of PAH/PSS (poly(sodium 4-styrenesulfonate)) bilayers in retarding the release of small hydrophilic drugs from microgels researchgate.net.

This compound (B125299) Derivatives in Medicinal Chemistry

This compound derivatives constitute an important class of compounds in medicinal chemistry, particularly known for their antifungal properties.

Antifungal Agent Development and Mechanisms of Action

Allylamines are a class of antifungal drugs that inhibit ergosterol (B1671047) synthesis mhmedical.comjptcp.comwikipedia.orgstudysmarter.co.uknih.gov. Ergosterol is a vital component of fungal cell membranes mhmedical.comstudysmarter.co.uk. The primary mechanism of action of allylamines involves the inhibition of the enzyme squalene (B77637) epoxidase mhmedical.comjptcp.comwikipedia.orgstudysmarter.co.uknih.gov. This enzyme catalyzes an early step in the biosynthesis of ergosterol, specifically the conversion of squalene to squalene epoxide mhmedical.com. Inhibition of squalene epoxidase by allylamines leads to an intracellular accumulation of squalene and a deficiency of ergosterol within the fungal cell mhmedical.comstudysmarter.co.uk. The accumulation of squalene is believed to contribute to the fungicidal activity by disrupting the cell membrane, while the lack of ergosterol compromises the structural integrity and vitality of the fungal cell membrane mhmedical.comstudysmarter.co.uk. Examples of clinically used this compound antifungals include naftifine (B1207962) and terbinafine (B446) mhmedical.comwikipedia.orgstudysmarter.co.uknih.govwikipedia.orgwikipedia.org. Butenafine is a synthetic benzylamine (B48309) antifungal that is structurally related to the this compound antifungals wikipedia.orgmims.comnih.gov.

Design of Opioid Receptor Ligands

Research into the design of opioid receptor ligands has involved the use of this compound derivatives unibo.it. This compound has been utilized in the synthesis of compounds that are related to opioid receptor ligands, such as in the preparation of derivatives for exploring structure-activity relationships unibo.it. While the primary focus of this compound derivatives in medicinal chemistry is on antifungal agents, their structural features have also been incorporated or considered in the design and synthesis of other pharmacologically active compounds, including those targeting opioid receptors unibo.it.

Exploration of Antitumor Activities

Research has explored the antitumor activities of certain this compound derivatives, particularly 17-(allylamino)-17-demethoxygeldanamycin (17-AAG). oup.comnih.gov 17-AAG is a semisynthetic analog of geldanamycin, an antibiotic with potent antitumor properties but associated hepatic toxicity. oup.comoup.comaacrjournals.org 17-AAG functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of various proteins, including those involved in cell growth and survival pathways that are often overactive in cancer cells. oup.comoup.com

Inhibition of Hsp90 by 17-AAG leads to the degradation of these client proteins, such as Raf-1 and mutant p53, ultimately inhibiting cell signaling, growth, and potentially inducing cell death in cancer cells. oup.comoup.com Studies have shown that 17-AAG exhibits antitumor activity against certain human melanoma xenografts in preclinical models. oup.comnih.gov For instance, it significantly inhibited tumor growth in two out of four tested human melanoma xenograft models at specific dose levels. nih.gov The sensitivity of melanoma cell lines to 17-AAG in in vitro screens has also been noted. nih.gov

Furthermore, the activity of 17-AAG has been investigated in thyroid cancer cell lines, where its cytotoxic effects correlated with Hsp90 levels. oup.com The drug has demonstrated the ability to inhibit the proliferation of papillary, follicular, and anaplastic thyroid cancer cells in vitro. oup.com Research suggests that the expression levels of Hsp90 in tumors might serve as a predictor for the biological activity of 17-AAG. oup.com

The mechanism of action involving Hsp90 inhibition and subsequent depletion of client proteins like c-Raf-1 has been observed in sensitive cell lines. nih.gov In some melanoma models, a strong response to 17-AAG, including tumor regressions, has been associated with the modulation of Hsp90 expression. nih.gov

Tissue Engineering and Regenerative Medicine Contexts

This compound and its plasma polymerized form (PPAAm) have shown promise in the field of tissue engineering. PPAAm is synthesized through the plasma polymerization of this compound and forms thin films with properties suitable for biomedical applications, including high surface energy, wettability, the presence of amine functional groups, biocompatibility, and the ability to support cell adhesion and proliferation. ontosight.ai

PPAAm can be utilized as a scaffold material to support the growth and differentiation of cells and tissues. ontosight.ai Studies have demonstrated that PPAAm coatings can promote the attachment, spreading, and proliferation of human adipose-derived stem cells (hASCs). nih.govacs.org Importantly, these coatings have also been shown to promote the osteogenic differentiation of hASCs, suggesting their potential for use in bone tissue engineering applications. nih.govacs.org

Plasma copolymerization of this compound with other monomers, such as allyl alcohol, offers a method to create surfaces with tunable functionality for biomedical applications. researchgate.net This technique allows for the deposition of films with controllable nitrogen and oxygen content and surface wettability on various substrates, including 3D polymer scaffolds. researchgate.net The bioreactivity of these plasma-modified materials has been evaluated, showing enhanced viability of human dermal fibroblasts on this compound plasma-treated scaffolds, indicating potential in wound healing and other tissue engineering applications. researchgate.net Scaffolds treated with this compound plasma have also shown enhanced osteoblast attachment and viability, suggesting their potential for bone regeneration. researchgate.net

Surface modification of 3D-printed poly-ε-caprolactone (PCL) scaffolds using nonthermal atmospheric plasma polymerization of this compound has been explored to create amine-rich coatings for bone tissue engineering. researchgate.net

Antimicrobial Properties of Polythis compound Materials

Polythis compound (PAA) and its hydrochloride salt (PAH) are known to possess antimicrobial properties. mdpi.com This activity is attributed to their cationic nature in the protonated form, which enables them to bind to and disrupt the negatively charged bacterial cell membranes, leading to the death of the microorganism. mdpi.com

Research has investigated the antimicrobial properties of PAA when covalently bonded to surfaces, such as glass. acs.orgacs.orgresearchgate.net Covalently attached PAA films have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas aeruginosa. acs.orgacs.orgresearchgate.net The effectiveness of surface-bound polythis compound in killing bacteria is influenced by factors such as surface charge and polymer chain length. acs.orgrsc.org While some studies suggest that the efficiency of bacterial inhibition is a strong function of surface charge and may not strongly vary with polymer length, others indicate that antimicrobial activity can increase with increasing molecular weight and that a minimum molecular weight may be required for the effect. acs.orgrsc.org

Studies on succinylation of polythis compound have shown that this modification can decrease the antimicrobial activity. mdpi.com Native PAA demonstrated complete inhibition of S. aureus growth at a concentration of 0.08 mg/mL and partial inhibition of P. aeruginosa at 0.04 mg/mL in one study. mdpi.com However, even minor derivatization of the amine group led to a significant increase in the minimum inhibitory concentration (MIC). mdpi.com

Cellular and Molecular Mechanisms of Toxicity

The toxic effects of this compound at the cellular and molecular levels are closely linked to its bioactivation and the subsequent actions of its metabolites. sci-hub.ru

Role of Amine Oxidases (SSAO) in Bioactivation

A key step in the bioactivation of this compound is its metabolism by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). sci-hub.runih.gov SSAO is highly active in vascular tissue, particularly the aorta. nih.govepa.gov This enzymatic reaction catalyzes the oxidative deamination of this compound, leading to the formation of highly reactive and toxic metabolites. sci-hub.runih.gov Inhibition of SSAO activity has been shown to reduce or eliminate the cardiovascular damage associated with this compound exposure in animal studies. nih.govepa.gov Elevated levels of SSAO have been observed in individuals with conditions such as insulin-dependent diabetes mellitus and congestive heart failure, suggesting a potential increased susceptibility to this compound toxicity in these populations. nih.govepa.gov

Metabolite-Mediated Cardiotoxicity

The cardiotoxic effects of this compound are largely mediated by the metabolites generated through SSAO activity. nih.govepa.gov

Acrolein and Hydrogen Peroxide Pathways

The primary toxic metabolites produced from the metabolism of this compound by SSAO are acrolein and hydrogen peroxide. sci-hub.runih.gov Acrolein is a highly reactive α,β-unsaturated aldehyde. researchgate.netoup.com Both acrolein and hydrogen peroxide are implicated in causing cardiac and vascular damage. nih.govepa.gov Studies have detected acrolein in homogenates of rat and human aorta, myocardium, and liver incubated with this compound. nih.govchemicalbook.com Inhibition of acrolein formation by SSAO inhibitors has been shown to protect against this compound-induced myocardial injury in rats. nih.gov

Oxidative Stress and Mitochondrial Damage

Acrolein and hydrogen peroxide contribute to this compound-induced cardiotoxicity by inducing oxidative stress and damaging cellular components, including mitochondria. nih.govepa.gov Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. mdpi.com Acrolein can rapidly bind to and deplete cellular nucleophiles, such as glutathione (B108866), and react with proteins and DNA. oup.com Hydrogen peroxide is also a potent oxidant. nih.gov Damage to mitochondrial membranes by acrolein and hydrogen peroxide is a proposed mechanism for the observed cardiac and vascular injury. nih.govepa.gov Studies have shown that this compound and acrolein can inhibit mitochondrial electron transport in isolated rat heart mitochondria. nih.gov While the direct inhibitory effects on electron transport may require relatively high concentrations, mitochondrial dysfunction is a key factor in cardiotoxicity induced by various agents, including those that cause oxidative stress. frontiersin.orgnih.gov

Impact on Cellular Glutathione Status

This compound metabolism and the subsequent formation of acrolein significantly impact cellular glutathione (GSH) status. nih.govepa.gov Acrolein is an electrophilic alkylating agent that readily conjugates with GSH, leading to its depletion. researchgate.netoup.comnih.gov This depletion of GSH compromises the cell's ability to defend against oxidative stress and detoxify other reactive species. nih.govoup.com Consistent with this, depletion of reduced glutathione has been observed in the aorta, blood, and lungs following this compound treatment in animals. nih.govchemicalbook.com The conjugation of acrolein with GSH is a detoxification pathway, leading to the formation of metabolites such as 3-hydroxypropylmercapturic acid, which has been identified as a primary urinary metabolite of this compound. sci-hub.runih.govchemicalbook.com Glutathione S-transferases (GSTs), particularly isozymes with high activity towards α,β-unsaturated carbonyls like acrolein, play a protective role against this compound and acrolein toxicity by catalyzing this conjugation. researchgate.netnih.gov

Experimental Models for Cardiovascular Pathologies

Induction of Myocardial Damage and Vascular Lesions

This compound has been utilized in various animal species to induce lesions that mimic human acute vasculitis, acute myocardial necrosis, and atherosclerosis. nih.govresearchgate.net Studies in rats have shown that this compound exposure leads to severe myocardial necrosis and vascular injury. nih.govucl.ac.uknih.gov

In investigations focusing on the late ultrastructural changes in rat hearts following this compound consumption, alterations observed between 10 and 21 days included the organization of acute myocardial necrosis by macrophages and polymorphonuclear leukocytes, accompanied by prominent interstitial-cell proliferation. nih.gov At later time points (21-104 days), extensive scarring with the formation of dense mature collagen was noted, along with grossly evident left-ventricular aneurysm and changes resembling secondary endocardial fibroelastosis. nih.gov Scarred areas contained highly cellular foci of smooth-muscle cells, myofibroblasts, and abundant extracellular elastin (B1584352). nih.gov Cardiac myocytes frequently displayed markedly disorganized myofilaments, severely distorted mitochondria, and other degenerative changes. nih.gov Small vessels within and adjacent to scar tissue exhibited proliferation of intimal smooth-muscle cells, although endothelial lesions or thrombi were not observed. nih.gov Focal endocardial metaplasia, including chondroid and osseous tissue, was found in areas of transmural scarring or ventricular aneurysm. nih.gov These findings collectively indicate severe myocardial, small-vessel, and endocardial injury during chronic this compound intoxication. nih.gov

This compound-induced cardiotoxicity is proposed to be linked to its metabolism in cardiac and vascular tissues to acrolein and hydrogen peroxide. epa.gov This metabolic step, primarily catalyzed by semicarbazide-sensitive amine oxidase (SSAO), is considered key in the cardiovascular damage induced by this compound in animal studies. epa.gov

Atherogenesis and Vasculitis Models

This compound has been used as a research tool since the 1940s to induce initial vascular injury in animal models of atherogenesis. sci-hub.runih.gov Its ability to cause lesions mimicking human acute vasculitis and atherosclerosis makes it relevant for such studies. nih.govresearchgate.net

Studies have indicated that this compound, or its metabolites, exhibits a particular affinity for elastic and muscular arteries, such as the aorta and coronary arteries. researchgate.net This relatively specific cardiovascular toxin is rapidly absorbed and rapidly excreted, with a short half-life in most tissues. researchgate.net The mechanisms by which this compound specifically injures vascular tissue, especially considering its rapid sequestration in these tissues, are still under investigation. researchgate.net

Experiments using rat aortic ring segments from this compound-treated rats showed significantly greater contraction in response to high potassium compared to control rings. nih.gov Aortic rings from this compound-treated rats were also more sensitive to this compound itself, which induced modest, concentration-dependent contractions and tension oscillations in aortic rings from both treated and control rats. nih.gov These findings support the concept that this compound-induced acute myocardial necrosis may be due to coronary vasospasm and subsequent myocardial ischemia and cell injury. nih.gov

Cytotoxicity Profiles of Polythis compound and Modified Polymers

Cationic polymers, such as polythis compound (PAA), are known for their non-selective antimicrobial properties but can also exert undesired cytotoxic activity on mammalian cells. mdpi.com Unmodified PAA, particularly with higher molecular weights, has been shown to possess a high cytotoxicity index. scielo.brscielo.brresearchgate.net

Structure-Activity Relationships in Cytotoxicity

The cytotoxicity of polythis compound is highly dependent on factors such as its molecular weight and its net positive charge. scielo.brscielo.brunlp.edu.ar Higher molecular weight PAA has been observed to be more toxic than lower molecular weight PAA. scielo.brscielo.br The high density of primary amines in PAA contributes to its positive charge, which is believed to interact with the negatively charged cell membrane, leading to cellular damage and considerable cytotoxicity. scielo.brscielo.brtbzmed.ac.ir

Studies investigating the succinylation of PAA have shown that the degree of succinylation significantly influences biocompatibility and cytotoxicity. mdpi.com As the degree of succinylation increases, reducing the number of positive charges, the cytotoxic activity generally decreases, and the IC50 value increases. mdpi.com However, at very high degrees of succinylation, a lower IC50 has been observed, suggesting a complex relationship. mdpi.com

Modification of PAA with cholesterol has also demonstrated that the toxicity of the modified polymers is less than that of unmodified PAA. scielo.brscielo.br For instance, cholesterol-modified PAA polymers with molecular weights of 15 kDa and 65 kDa showed reduced toxicity compared to their unmodified counterparts. scielo.brscielo.br The percentage of cholesterol grafting also plays a role in the reduction of toxicity. scielo.br

The structure of modified polycations, particularly the amount and localization of quaternary ammonium (B1175870) groups, influences their biological activity, including cytotoxicity. nih.gov

Strategies for Mitigating Polymeric Cytotoxicity

Several strategies have been explored to reduce the cytotoxicity of polythis compound and other polycations. These approaches primarily involve chemical modification of the polymer to alter its properties, such as reducing the net positive charge or introducing biocompatible components. mdpi.comunlp.edu.ar

One strategy involves the derivatization of polyamines through reactions such as N-acylation, grafting of guanidine (B92328) derivatives, or cross-linking. mdpi.com Succinylation of the primary amines of PAA, for example, has been shown to significantly decrease cytotoxicity by reducing the positive charges. mdpi.com

Modification of PAA with cholesterol has been shown to improve transfection efficiency while simultaneously reducing cytotoxicity. scielo.brscielo.br Cholesterol grafting at specific percentages has resulted in modified polymers with low cytotoxicity, making them suitable for applications like gene delivery. scielo.brscielo.br

Covalent functionalization of polythis compound hydrochloride (PAH) with oleic acid at different molar ratios has also been investigated as a strategy to improve cell viability. researchgate.netnih.gov

Modification of PAH to create strong polyelectrolytes through direct quaternization of amino groups or attachment of glycidyltrimethylammonium chloride has resulted in modified polymers that are considerably less toxic to human skin fibroblasts compared to unmodified PAH. nih.gov

Microencapsulation of polythis compound-based systems can also serve as a strategy to mitigate cytotoxicity by containing the polymer and limiting its direct interaction with cells. plos.org For example, microcapsules comprised of poly(styrene sulfonate) and poly(this compound hydrochloride) have been used to entrap potentially cytotoxic nanoparticles, thereby protecting cells from acute cytotoxic effects. plos.orgmdpi.com

The use of polyelectrolyte multilayers, potentially incorporating PAH, can help mitigate the cytotoxicity of nanoparticles by limiting their release and allowing only the controlled release of less toxic ions. mdpi.com

Modification of PAA with cell-penetrating peptides (CPPs) like TAT and CyLoP-1 has also been explored, demonstrating a reduction in cytotoxicity compared to unmodified PAA. tbzmed.ac.ir The type of peptide used for modification can influence the degree of cytotoxicity reduction, with CyLoP-1 modified samples showing less toxicity than TAT modified ones in some cases. tbzmed.ac.ir

Interactive Data Tables:

Based on the information found, here are descriptions for potential interactive data tables that could be generated:

Table 1: Effect of this compound Exposure Duration on Myocardial and Vascular Changes in Rats

Exposure DurationKey Myocardial ChangesKey Vascular Changes
10-21 daysOrganization of acute myocardial necrosis, interstitial-cell proliferationProliferation of intimal smooth-muscle cells in small vessels
21-104 daysExtensive scarring, left-ventricular aneurysm, endocardial fibroelastosis-like changesProliferation of intimal smooth-muscle cells in small vessels

Table 2: Influence of Succinylation Degree on PAA Cytotoxicity (L929 Mouse Fibroblasts)

PAA DerivativeDegree of SuccinylationIC50 (mg/mL) (Approximate based on description)
Unmodified PAA0%< 0.2
PAA-5SAHigher7.0 ± 2.2
PAA-10SAEven HigherLower than PAA-5SA

Note: Specific degrees of succinylation for PAA-5SA and PAA-10SA were not provided numerically in the text, only relative terms.

Table 3: Effect of Cholesterol Modification on PAA Cytotoxicity (Neuro2A cells)

Polymer TypeMolecular Weight (kDa)Cholesterol Grafting (%)Cytotoxicity compared to unmodified PAA
Unmodified PAA150High
Cholesterol-modified PAA155, 10, 15, 30, 50Less than unmodified PAA
Unmodified PAA650Higher than PAA 15 kDa
Cholesterol-modified PAA655, 10, 15, 30, 50Less than unmodified PAA

Table 4: Cytotoxicity of PAA Modified with Cell-Penetrating Peptides (Example based on description)

Polymer TypePeptide ModificationCell Viability (%) (Approximate range)Cytotoxicity compared to unmodified PAA
Unmodified PAANoneNot specified directly, but highBaseline (High)
PAA-CyLoP-1 ModifiedCyLoP-160-80% (in most groups)Reduced
PAA-TAT ModifiedTAT60-80% (in most groups)Reduced (generally higher than CyLoP-1)

Note: Specific concentrations or C/P ratios would be needed for a more precise table.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound7853
Polythis compound30551-89-4 (CAS for free base) sigmaaldrich.com, 71550-12-4 (CAS for HCl salt) fishersci.nosigmaaldrich.com
Poly(this compound hydrochloride)82291 fishersci.no

Note: Polythis compound can exist as the free base or the hydrochloride salt, with different CAS and PubChem CIDs. The table includes relevant CIDs found. sigmaaldrich.comfishersci.nosigmaaldrich.comfishersci.nocharchem.orgchembeez.comSubject: Toxicological Investigations and Cytotoxicity Profiles of this compound and its Polymers

This compound, an organic compound characterized as the simplest stable unsaturated amine, is a colorless, flammable liquid with a pungent ammonia-like odor. wikipedia.orgatamanchemicals.com Its molecular structure incorporates both amine functionality and an allyl group, rendering it highly reactive. atamanchemicals.com While utilized in industrial processes and organic synthesis, including the production of ion-exchange resins and as an intermediate in pharmaceutical synthesis, this compound's significant role in research stems from its capacity to induce cardiovascular damage in animal models, serving as a tool to explore the mechanisms of human cardiovascular diseases. atamanchemicals.comsci-hub.ru

Toxicological Investigations and Mechanistic Studies of Allylamine

Cytotoxicity Profiles of Polythis compound and Modified Polymers

Cationic polymers like polythis compound (PAA) are recognized for their broad-spectrum antimicrobial activity but also possess the potential to exert undesirable cytotoxic effects on mammalian cells. mdpi.com Unmodified PAA, particularly at higher molecular weights, is known to have a high cytotoxicity index. scielo.brscielo.brresearchgate.net

Structure-Activity Relationships in Cytotoxicity

The cytotoxicity of polythis compound is significantly influenced by its structural characteristics, notably its molecular weight and the density of its positive charges. scielo.brscielo.brunlp.edu.ar Studies have shown a correlation between higher molecular weight PAA and increased toxicity compared to lower molecular weight variants. scielo.brscielo.br The high concentration of primary amine groups in PAA contributes to its substantial positive charge, which is thought to mediate interactions with the negatively charged cell membrane, resulting in cellular damage and considerable cytotoxicity. scielo.brscielo.brtbzmed.ac.ir

Investigations into the succinylation of PAA have revealed that the extent of succinylation plays a crucial role in determining its biocompatibility and cytotoxicity. mdpi.com Increasing the degree of succinylation leads to a reduction in positive charges and is generally associated with decreased cytotoxic activity and an increase in the IC50 value. mdpi.com However, an interesting observation is that at very high degrees of succinylation, the IC50 was found to be lower, suggesting a complex, non-linear relationship between succinylation level and cytotoxicity. mdpi.com

Modification of PAA through grafting with cholesterol has also demonstrated a reduction in the toxicity of the resulting polymers compared to unmodified PAA. scielo.brscielo.br Specifically, cholesterol-modified PAA polymers with molecular weights of 15 kDa and 65 kDa exhibited lower toxicity than their unmodified counterparts. scielo.brscielo.br The percentage of cholesterol grafted onto the polymer also appears to influence the degree of toxicity reduction. scielo.br

The specific structure of modified polycations, including the number and location of quaternary ammonium (B1175870) groups, has been shown to impact their biological activity, including their cytotoxic profiles. nih.gov

Strategies for Mitigating Polymeric Cytotoxicity

Various strategies have been developed and investigated to mitigate the inherent cytotoxicity of polythis compound and other cationic polymers. These approaches primarily involve chemical modifications aimed at altering the polymer's properties, such as reducing its net positive charge or incorporating more biocompatible components. mdpi.comunlp.edu.ar

One effective strategy involves the chemical derivatization of polyamines. This can include reactions such as N-acylation, the grafting of guanidine (B92328) derivatives, or cross-linking. mdpi.com Succinylation of the primary amine groups in PAA, for instance, has been shown to significantly decrease its cytotoxicity by effectively reducing the density of positive charges along the polymer chain. mdpi.com

Modification of PAA with cholesterol has demonstrated a dual benefit: improved transfection efficiency and reduced cytotoxicity. scielo.brscielo.br Cholesterol grafting at optimized percentages has yielded modified polymers with low cytotoxicity, making them more suitable for biomedical applications like gene delivery. scielo.brscielo.br

Covalent functionalization of polythis compound hydrochloride (PAH) with oleic acid at varying molar ratios has also been explored as a method to enhance cell viability in the presence of the polymer. researchgate.netnih.gov

Modifying PAH to create strong polyelectrolytes through direct quaternization of its amino groups or by attaching glycidyltrimethylammonium chloride has resulted in modified polymers that exhibit considerably lower toxicity to human skin fibroblasts when compared to unmodified PAH. nih.gov

Microencapsulation of polythis compound-based systems can also serve as a protective strategy to mitigate cytotoxicity. plos.org By encapsulating the polymer, its direct contact and interaction with cells are limited. plos.org For example, microcapsules composed of poly(styrene sulfonate) and poly(this compound hydrochloride) have been used to encapsulate potentially cytotoxic nanoparticles, thereby shielding cells from acute toxic effects. plos.orgmdpi.com

The application of polyelectrolyte multilayers, potentially incorporating PAH, can contribute to mitigating the cytotoxicity of nanoparticles. mdpi.com This is achieved by restricting the release of the nanoparticles themselves, allowing for a more controlled release of potentially less toxic ions. mdpi.com

Analytical and Characterization Methodologies in Allylamine Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are widely used for separating and quantifying allylamine (B125299) in various matrices. These techniques leverage the differential partitioning of this compound between a stationary phase and a mobile phase, allowing for its isolation and measurement.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a common technique for the analysis of volatile or semi-volatile compounds like this compound. GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is frequently utilized for both quantitative determination and confirmation of this compound.

A capillary GC method with FID has been developed for the trace analysis of this compound in drug substances like sevelamer (B1230288) hydrochloride (SVH) and sevelamer carbonate (SVC). researchgate.netnih.govresearcher.liferesearchgate.net This method employed a mega bore capillary column (DB-CAM, 30 m × 0.53 mm × 1.0 μm) with a base-deactivated polyethylene (B3416737) glycol stationary phase. researchgate.netnih.govresearchgate.net The method demonstrated specificity, sensitivity, precision, linearity, and accuracy. researchgate.netnih.govresearchgate.net Detection and quantitation limits for this compound were reported as 2 μg/g and 6 μg/g, respectively. researchgate.netnih.govresearchgate.net Linearity was observed in the range of 6 μg/g to 148 μg/g with a correlation coefficient of 0.9990. researchgate.netnih.govresearchgate.net Average recoveries in SVH and SVC were 93.9% and 99.1%, respectively. researchgate.netnih.govresearchgate.net GC-MS was also used to establish the specificity of the method. researchgate.netnih.gov

Quantitative GC-FID analysis has also been performed using a chiral column (CP-Chirasil-DEX CB, 25 m x 0.25 mm i.d., 0.25 mm film thickness) for the analysis of conversion and enantiomeric excess in reactions involving this compound derivatives. rsc.org Low-resolution mass spectrometry coupled with GC (GC-MS) using an Elite-5MS column has also been reported for analysis. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) are valuable techniques for the analysis of this compound, particularly when dealing with less volatile or more polar derivatives, or when higher sensitivity and speed are required.

A HPLC derivatization method using a fluorescence detector has been published for the quantification of this compound, employing a sodium tetraborate (B1243019) solution for derivatization. researchgate.netnih.gov Reversed-phase HPLC with UV detection using 1-naphthyl isocyanate derivatives has been used for the determination of trace amounts of this compound in air samples. researchgate.netnih.govgoogle.com

Quantitative HPLC analysis utilizing chiral columns such as Chiralpak OJ-H, AD-H, and IA (25 cm x 0.46 cm i.d.) has been applied for analyzing the enantiomeric excess of this compound derivatives. rsc.org Specific methods for the HPLC analysis of this compound derivatives like 2-phenylpropan-1-amine have been developed, employing a Chiralpak IA column with a mobile phase of n-hexane and iso-propanol with an ethylenediamine (B42938) additive. rsc.org

UPLC offers advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC, utilizing columns packed with smaller particles (<2 μm) and operating at higher pressures. mdpi.comencyclopedia.pubdergipark.org.tr While direct examples of UPLC for this compound itself are less prevalent in the provided text, UPLC is widely used for the analysis of this compound antifungal drugs like terbinafine (B446) hydrochloride, demonstrating its applicability to this class of compounds. dergipark.org.trijnrd.orgijnrd.orghelsinki.fi A reverse phase HPLC method for this compound using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS (B15284909) compatibility) is described, with smaller particle columns available for UPLC applications. sielc.com

Ion Chromatography Applications

Ion Chromatography (IC) is a sensitive technique for the determination of ionic or ionizable compounds, including amines like this compound. An IC method with a conductivity detector has been developed for the trace level determination of this compound in sevelamer drug substances (SVH and SVC). researchgate.netnih.govresearchgate.netnih.gov This method utilized a Dionex Ion Pack CS14 IC column and a mobile phase of 10mM methane (B114726) sulfonic acid. researchgate.netresearchgate.netnih.gov The detection and quantitation limits for this compound by this method were 2.7 μg/mL and 9.0 μg/mL, respectively. researchgate.netnih.govgoogle.comresearchgate.netnih.gov The method demonstrated good linearity and recovery rates. researchgate.netnih.gov Specificity was confirmed through IC coupled with mass spectrometry (IC-MS). researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the structure and functional groups of this compound, and can also be used for quantitative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and quantitative analysis of this compound and its derivatives. rsc.orgresearchgate.netchemicalbook.com NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR and ¹³C NMR spectra of this compound and its derivatives are commonly recorded at various frequencies (e.g., 400.3 MHz for ¹H and 100.7 MHz for ¹³C, or 499.1 MHz for ¹H and 125.5 MHz for ¹³C). rsc.org Chemical shifts (δ) are typically expressed in parts per million (ppm) relative to tetramethylsilane (B1202638) (SiMe₄) at 0 ppm, and referenced to the residual solvent peak of the deuterated solvent. rsc.org

Quantitative NMR spectroscopy can be performed using an internal standard, such as 1,3,5-trimethoxybenzene, to determine the concentration of this compound or its derivatives in a sample. rsc.org NMR spectroscopy has been used to confirm the structure of synthesized this compound derivatives by matching their spectra to reported literature data. rsc.org The NMR spectra of this compound hydrochloride have also been studied, showing characteristic shifts for the amino group protons compared to the unprotonated monomer. researchgate.net

NMR techniques, including 2D-NMR spectroscopy, have been used to identify metabolites of this compound, such as 3-hydroxypropylmercapturic acid. nih.gov Exchange spectroscopy (EXSY) NMR measurements have been employed to study the dynamic behavior and ligand exchange dynamics of systems involving this compound derivatives. rsc.org

Infrared (IR) Absorbance Spectroscopy

Infrared (IR) absorbance spectroscopy is a useful technique for identifying the functional groups present in this compound and its polymers. IR spectra are characterized by absorption bands at specific wavenumbers corresponding to the vibrational modes of the molecule.

FTIR spectroscopy is often used to characterize plasma-polymerized this compound films. utwente.nldergipark.org.tr The IR spectrum of neat this compound shows characteristic peaks. nih.govresearchgate.netchemicalbook.com For this compound-capped materials, peaks in the range of 3700-3500 cm⁻¹ are assigned to N-H stretching vibrations of the amine group, while peaks between 3000 and 2850 cm⁻¹ are attributed to C-H stretching modes. researchgate.net A large feature near 1670 cm⁻¹ can be consistent with amine N-H deformation modes. researchgate.net Peaks between 1500 and 1400 cm⁻¹ are attributed to C-C bending modes. researchgate.net The absence of characteristic C=CH₂ peaks around 1640 and 3080 cm⁻¹ in the spectrum of this compound-capped materials, compared to neat this compound, can indicate successful binding of the this compound ligand. researchgate.net

UV-Visible Spectrophotometrylibretexts.org

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is valuable for the quantitative determination of substances that absorb UV-Vis light and for studying their electronic properties researchgate.net. In this compound research, UV-Vis spectrophotometry can be applied to analyze solutions containing this compound or its derivatives, particularly when they are involved in reactions that produce chromophores (light-absorbing species).

UV-Vis spectroscopy has been used to investigate the complex formation between this compound and mineral acids (HCl, H₂SO₄, H₃PO₄) in aqueous solutions researchgate.net. The technique can monitor changes in the absorption spectra that indicate the formation and stability of these complexes researchgate.net. For instance, UV-Vis spectra have been obtained for this compound in different acidic media to understand the interactions researchgate.net.

Furthermore, UV-Vis absorption spectroscopy has been employed to quantify the amount of immobilized enzymes, such as trypsin, on plasma-polymerized this compound (ppAA) films. By measuring the absorbance of the enzyme solution before and after immobilization, researchers can determine the adsorption yield nih.gov. UV-Vis spectrophotometry is also utilized to determine the lower critical solution temperature (LCST) of nanoparticles synthesized using poly(N-isopropylacrylamide-co-acrylamide-co-allylamine) (NIPA-AAm-AH) by monitoring the changes in transmittance as a function of temperature researchgate.net. The variations in transmittance indicate the phase transition of the nanoparticles researchgate.net. Similarly, UV analysis has revealed the aggregation of carbonic acid-captured poly(this compound) in the presence of SDS by observing variations in the transmittance of the polymer solutions at a specific wavelength rsc.org.

Surface Characterization Techniques for Polymer Films

Plasma polymerization of this compound is a common method to create amine-functionalized thin films on various substrates utwente.nlumons.ac.be. Characterizing the surface of these films is essential as the surface properties dictate their interaction with the environment and other materials. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are widely used for this purpose.

X-ray Photoelectron Spectroscopy (XPS)nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the top few nanometers of a surface.

In this compound research, XPS is extensively used to determine the elemental chemical surface composition of plasma-polymerized this compound (PPAAm) thin films utwente.nlcapes.gov.brnih.gov. It provides information on the atomic concentrations of elements like carbon (C), nitrogen (N), and oxygen (O) present on the film surface capes.gov.brmdpi.comosti.gov. The N/C ratio obtained from XPS analysis is often used to assess the retention of nitrogen-containing functional groups from the this compound monomer in the plasma polymer capes.gov.brmdpi.com. For example, the XPS surface elemental composition of PPAAm films has shown N/C ratios close to the theoretical value of this compound capes.gov.br.

High-resolution XPS spectra of core levels, such as C1s and N1s, provide detailed information about the chemical bonding states of these elements mdpi.com. For instance, the C1s spectrum of PPAAm can be fitted with components corresponding to C-H/C-C, C-NH, and C-O/C=N bonds mdpi.com. XPS can also reveal the presence of contaminants, such as oxygen, which can be incorporated into the films during or after deposition capes.gov.br.

XPS is also employed to study the effects of plasma parameters, such as power, pressure, and duty cycle, on the chemical composition of plasma-polymerized this compound films nih.govacs.org. Milder plasma conditions tend to result in a greater retention of the monomer's structure acs.org. Additionally, XPS is used to investigate the aging behavior and stability of PPAAm films, observing changes in elemental composition, such as the uptake of oxygen and depletion of amino groups, over time mdpi.comacs.orgmyu-group.co.jp. XPS analysis can also provide an indication of film thickness, especially on particle surfaces where traditional techniques like AFM and ellipsometry are challenging to use acs.org.

XPS has been utilized to characterize the chemical composition of this compound-functionalized surfaces in various applications, including dental implant materials and immunosensor platforms capes.gov.brd-nb.info. It can confirm the successful deposition of PPAAm films and the homogeneous coverage of the substrate mdpi.com. XPS, often combined with other techniques like FTIR, TOF-SIMS, and NEXAFS, provides a comprehensive understanding of the surface chemistry of this compound-based materials utwente.nld-nb.infonih.gov.

Atomic Force Microscopy (AFM) for Morphological Analysisresearchgate.netresearchgate.netacs.orgscielo.br

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography of materials at the nanoscale. AFM provides three-dimensional information about the surface morphology, roughness, and structural features. It can be applied to a wide range of materials, including polymer films, without requiring extensive sample preparation myu-group.co.jp.

In this compound research, AFM is a crucial tool for characterizing the surface morphology of plasma-polymerized this compound films and other this compound-based coatings nih.govd-nb.inforesearchgate.netnih.gov. AFM images reveal the surface topography, allowing researchers to assess the uniformity, smoothness, and presence of any defects or features on the film surface researchgate.netcapes.gov.br. For example, AFM measurements have shown that plasma-polymerized this compound films can be uniform, smooth, and defect-free capes.gov.br.

AFM is used to study the influence of deposition parameters on the film morphology. Studies have shown that the power used during atmospheric-pressure plasma polymerization of this compound can affect the surface roughness of the resulting films researchgate.net. Higher power can lead to smoother films, while lower power can result in rougher surfaces researchgate.net.

AFM is also employed to investigate the growth mechanism of plasma polymer films. Measurements on ultrathin PPAAm films have confirmed their continuity and suggested a layer-by-layer growth mechanism on silicon substrates, as opposed to the formation of island-like structures acs.org.

Beyond basic topography, AFM can be used to study the mechanical properties of this compound-based films through techniques like nanoindentation mtpgroup.nl. Force-distance measurements obtained from AFM can provide insights into the elastic modulus and adhesion properties of polyelectrolyte multilayer films containing poly(this compound hydrochloride) (PAH) mtpgroup.nl. AFM with chemically functionalized tips can also be used to probe the distribution of functional groups on the surface of PPAAm films and correlate adhesion forces with the content of amino groups acs.orgresearchgate.net.

AFM is frequently used in conjunction with other characterization techniques, such as XPS, ellipsometry, and UV-Vis spectroscopy, to provide a comprehensive understanding of the physical and chemical properties of this compound-based materials nih.govd-nb.infonih.govgoogle.com.

Advanced Chemical Derivatization Methodsresearchgate.netresearchgate.netacs.org

Chemical derivatization involves chemically modifying a substance to enhance its detectability or to introduce specific functional groups that can be easily analyzed. In the context of this compound research, particularly for the characterization of plasma-polymerized this compound films, chemical derivatization is a valuable technique for the specific identification and quantification of amino groups umons.ac.beacs.orgscielo.br.

Direct identification and quantification of amino groups on aminated surfaces using techniques like XPS can be challenging due to the presence of other nitrogen-containing species with similar chemical shifts umons.ac.beacs.orgnih.gov. Chemical derivatization addresses this limitation by selectively labeling the amino groups with a molecule containing an element not originally present on the surface, such as fluorine acs.org. This allows for the quantification of the labeled functional groups using techniques like XPS umons.ac.beacs.org.

For example, 4-trifluoromethyl-benzaldehyde (TFBA) has been used as a labeling molecule for chemical derivatization of primary amines in plasma polymer films umons.ac.be. By reacting the amino groups with TFBA, a fluorine-containing derivative is formed. Subsequent XPS analysis can then quantify the amount of fluorine, which is directly proportional to the concentration of primary amino groups on the surface umons.ac.be. The kinetics of the derivatization reaction itself can also be studied using this approach umons.ac.be.

Chemical derivatization is also applied in chromatographic methods for the analysis of this compound. For instance, derivatization with reagents like dansyl chloride allows for the formation of fluorescent derivatives of this compound, which can then be detected with high sensitivity using liquid chromatography with a fluorescence detector. Another example includes the use of 1-naphthyl isocyanate as a derivatization reagent for the analysis of this compound in air samples by reversed-phase high-performance liquid chromatography with UV detection. These derivatization methods enhance the detection limit and improve the accuracy and reliability of this compound quantification in various matrices.

Chemical derivatization, often coupled with techniques like XPS and chromatography, provides a powerful approach for the specific analysis and quantification of amino groups in complex matrices, which is essential for understanding the chemistry and properties of this compound-based materials and for quality control purposes nih.gov.

Computational and Theoretical Chemistry Studies of Allylamine

Conformational Analysis and Energetics

The conformational landscape of allylamine (B125299) is a key area of theoretical investigation due to the flexibility introduced by the C-C single bonds adjacent to the double bond and the amino group. Studies aim to identify stable conformers and determine their relative energies.

Ab Initio Quantum Mechanical Calculations (MP2, QCISD, CCSD, CCSD(T))

High-level ab initio quantum mechanical methods, including MP2, QCISD, CCSD, and CCSD(T), have been employed to estimate the relative stabilities of this compound conformers. researchgate.netresearchgate.netacs.orgnih.gov These methods account for electron correlation to varying degrees, providing more accurate energy predictions compared to simpler methods. Researchers have utilized these techniques with various basis sets to determine optimized geometries and conformational stabilities. researchgate.netresearchgate.net The MP2 method, in particular, has been used to predict conformer energies that approach the basis set limit. researchgate.netresearchgate.netacs.orgnih.gov

Several conformers have been identified and their relative energies calculated. For instance, relative energies near the MP2 basis set limit for the cis-gauche, gauche-trans, and gauche-gauche conformers relative to the cis-trans conformer have been reported as 135, 103, and 50 cm⁻¹, respectively. researchgate.netresearchgate.netacs.orgnih.gov These theoretical predictions are often compared with experimental data, such as those obtained from spectroscopic studies, to validate the computational methods. researchgate.netresearchgate.netacs.orgnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) methods, such as the B3LYP functional, have also been widely applied in the conformational analysis of this compound. researchgate.netresearchgate.netacs.org DFT offers a computationally less expensive alternative to high-level ab initio methods while still incorporating electron correlation. DFT calculations have been used to obtain optimized geometries and conformational stabilities with various basis sets. researchgate.netresearchgate.net While DFT can provide valuable insights, some studies have indicated that certain DFT methods, like B3LYP, might yield incorrect predictions for the relative stabilities of this compound conformers compared to experimental results and higher-level ab initio calculations. researchgate.net

Basis Set Dependency in Conformer Predictions

The choice of basis set in ab initio and DFT calculations significantly impacts the predicted conformer geometries and relative energies. Studies on this compound have utilized a range of basis sets, from smaller ones like 6-31G(d) to larger, more comprehensive sets such as Dunning correlation consistent basis sets (e.g., aug-cc-pVQZ and cc-pV5Z). researchgate.netresearchgate.netacs.orgnih.govuwaterloo.ca It has been shown that using larger basis sets, especially in conjunction with methods that account for electron correlation, is crucial for achieving satisfactory predictions of conformer energetics. researchgate.netresearchgate.netacs.orgnih.gov Scanning the dihedral angle of the molecular backbone with a smaller basis set can help identify potential conformers and transition states, which can then be refined using larger basis sets. uwaterloo.ca

Zero-Point Vibrational Energy Corrections

Zero-Point Vibrational Energy (ZPVE) corrections are critical for accurately determining the relative energies and stabilities of conformers, particularly when the classical energy differences between them are small. researchgate.netresearchgate.netacs.orgnih.govacs.orglongdom.org ZPVE accounts for the vibrational energy of a molecule at absolute zero temperature. Including these corrections in theoretical calculations is essential for a meaningful comparison with experimental enthalpy differences. researchgate.netresearchgate.netacs.orgnih.govacs.org The calculation of ZPVE typically involves computing harmonic vibrational frequencies for optimized geometries. longdom.org

Here is a table summarizing some reported relative energies of this compound conformers from theoretical calculations and experiment:

Conformer (relative to cis-trans)Hartree-Fock (cm⁻¹) researchgate.netresearchgate.netacs.orgnih.govMP2 (cm⁻¹) researchgate.netresearchgate.netacs.orgnih.govExperiment (cm⁻¹) researchgate.netresearchgate.netacs.orgnih.gov
cis-gauche158135173 ± 12
gauche-trans-510392 ± 8
gauche-gauche-14650122 ± 5

Reaction Mechanism Simulations and Energetic Pathways

Computational methods are valuable tools for simulating reaction mechanisms involving this compound and determining the associated energetic pathways. DFT calculations, for instance, have been used to study the gas-phase reactions of this compound with metal ions, investigating the geometries and bonding characteristics of stationary points involved in the reactions. researchgate.net These studies can help elucidate how this compound interacts with other species and the energy barriers involved in chemical transformations. crc1333.desioc-journal.cn Theoretical studies have also explored the chemisorption of this compound on surfaces, such as silicon, using DFT to determine stable adsorption configurations and reaction mechanisms, including dissociative bonding and cycloaddition reactions. uwaterloo.caresearchgate.net

Molecular Dynamics Simulations in Polymeric Systems

Molecular Dynamics (MD) simulations are employed to study the behavior of this compound, particularly in the context of polymeric systems like poly(this compound hydrochloride) (PAH). These simulations can provide insights into the conformations of polymer chains in solution under varying conditions (e.g., pH and ionic strength) and their interactions with other molecules or nanoparticles. researchgate.netacs.org MD simulations have been used to model the complexation between polycations like PAH and polyanions acs.org and to study the dynamics and morphology of nanoparticle-linked polymers involving poly(this compound) hydrochloride. researchgate.netaps.orgnih.gov These simulations help understand the structural properties, such as hydrodynamic radius and effective charge, and the dynamic behavior of polythis compound in different environments. researchgate.netnih.gov

Environmental and Industrial Research Applications

Carbon Dioxide Capture and Adsorption Technologies

Poly(allylamine) (PAA) and its derivatives have demonstrated significant potential as solid adsorbents for capturing carbon dioxide (CO₂) from various gas streams, including challenging sources like dilute flue gas and ultra-dilute ambient air google.comacs.orgacs.orgresearchgate.nettandfonline.com. Research indicates that PAA, particularly when impregnated onto porous support materials such as mesocellular silica (B1680970) foams or fumed silica, forms composite adsorbents effective for CO₂ extraction acs.orgacs.orgresearchgate.net. These PAA-silica composites have shown CO₂ adsorption capacities comparable to those of more conventional poly(ethyleneimine) (PEI)-silica adsorbents acs.orgacs.org.

PAA-based adsorbents function by capturing CO₂ through the formation of carbonic acid in aqueous environments, leading to the loading of ammonium (B1175870) bicarbonate onto the polymer's side chains rsc.orgrsc.org. This capture process is reversible, allowing for the release of CO₂ by altering conditions, such as introducing nitrogen gas rsc.orgrsc.org. Studies have highlighted several advantages of PAA over low-molecular-weight amines for CO₂ capture, including its non-volatility, high CO₂ capacity, thermal stability, and resistance to oxidative degradation rsc.org. Although PEI may offer higher CO₂ adsorption capacity and amine efficiency in some cases, PAA's primary amines on its side chains contribute to better thermal stability and resistance to oxidative degradation, making it a suitable alternative for CO₂ sorption rsc.org.

The efficiency of CO₂ uptake by PAA-based adsorbents can be influenced by humidity. Preadsorbed water can enhance CO₂ uptake by facilitating the formation of bicarbonate, which is crucial for efficient capture under humid conditions. However, very high relative humidity might lead to competitive adsorption between water and CO₂ researchgate.net. The molecular weight of PAA has been found to have no significant impact on its ability and efficiency to capture carbonic acid rsc.orgrsc.org. Furthermore, research has explored the potential to utilize CO₂-captured PAA as a polymer surfactant, enabling the production of nanoarchitectures within a closed CO₂ cycle, thus contributing to a more sustainable approach to carbon utilization rsc.orgrsc.org.

Water Treatment and Flocculation Applications

Poly(this compound hydrochloride) (PAH), a water-soluble cationic polymer derived from This compound (B125299), is widely investigated and utilized in water treatment processes, primarily acting as a flocculant and coagulant polysciences.comvaikunthchemicals.incymitquimica.compmarketresearch.compolysciences.com. Its positive charge allows it to effectively interact with and neutralize negatively charged contaminants present in water, facilitating their aggregation and removal vaikunthchemicals.incymitquimica.com. PAH is effective in treating both industrial and municipal wastewater, aiding in the removal of heavy metals, organic pollutants, and suspended solids pmarketresearch.com.

PAH can also be incorporated into adsorbents designed for the efficient removal of heavy metal ions from water unilongindustry.com. Its ability to form complexes with various anionic substances contributes to its effectiveness in adsorption, stabilization, and crosslinking, making it useful in the development of composite materials and as a stabilizing agent for colloidal systems vaikunthchemicals.incymitquimica.comunilongindustry.com. The increasing stringency of environmental regulations in water treatment is driving the demand for PAH with specific characteristics, such as tailored molecular weights and enhanced cationic charge density, to improve flocculation efficiency and address diverse contaminant profiles, including microplastics and pharmaceutical residues pmarketresearch.com. PAH-based systems have been successfully implemented for treating specific contaminants like arsenic in groundwater pmarketresearch.com.

Studies have investigated the use of PAH in coagulation processes, sometimes enhanced by the addition of surfactants like sodium dodecyl sulfate (B86663) (SDS), for the rapid removal of organic pollutants such as estrogens and phenolic compounds from water researchgate.net. Combining PAH coagulation with enzymatic degradation, for instance, using horseradish peroxidase, has shown improved removal efficiency for polar organic pollutants like estrogens researchgate.net. Furthermore, polyelectrolyte complexes (PECs) formed between positively charged PAH and negatively charged polymers have been developed as effective adsorbents for removing ionic pollutants from water. Encapsulating these PECs within hydrogel beads can facilitate easier separation of the adsorbents from the treated water unisa.edu.au.

Corrosion Inhibition Studies

Polythis compound (PAA) and poly(this compound hydrochloride) (PAH) have been identified as polymeric acid corrosion inhibitors google.comnittobo.co.jp. These polymers can play a role in protecting metal surfaces from corrosion, particularly in acidic environments. The presence of nitrogen atoms within the structure of these polymeric inhibitors is significant, as these atoms can either carry a permanent cationic charge or become protonated in acidic solutions google.com. This characteristic allows them to form complexes with electrodepositable metal ions, contributing to the inhibition of corrosion google.com.

PAH has been utilized in advanced coating techniques, such as the layer-by-layer assembly, to incorporate corrosion inhibitors onto nanoparticles. These nanoparticles can then be used in anti-corrosion coatings applied to metal substrates like mild steel chemrevlett.com. Another area of research involves the application of plasma-polymerized this compound films to improve the corrosion resistance of biomedical shape memory alloys, such as nickel titanium (NiTi) researchgate.net. These polymeric films have been shown to enhance corrosion resistance by reducing the corrosion current density and increasing the polarization resistance of the metal in environments simulating body fluid researchgate.net.

Catalyst Support Materials and Thermos-Responsive Catalysis

This compound-derived polymers are explored for their utility as support materials in catalysis and in the development of thermos-responsive catalytic systems. Polythis compound (PAA) can function as a binder, facilitating the attachment of nanoparticles onto surfaces like carbon nanotube electrodes irost.ir. It also acts as a molecular binder, enhancing the interaction strength between nanotubes and other associated species irost.ir. The functionalization of graphene oxide with PAA through crosslinking has led to the creation of nanocomposites used as supports for platinum catalysts irost.irelectrochemsci.org. These Pt/PAA/graphene nanocomposites have demonstrated enhanced electrocatalytic activity and stability, particularly for reactions like methanol (B129727) oxidation irost.irelectrochemsci.org. The high specific surface area provided by PAA-modified graphene nanoplates contributes to this improved catalytic performance irost.ir.

Poly(this compound hydrochloride) (PAH) can be used in the preparation of saloplastics, which are materials capable of acting as ion exchange reservoirs and catalyst supports rsc.org. For instance, compacted polyelectrolyte complexes (COPECs) formed from poly(methacrylic acid) and PAH have been used to trap copper ions. By controlling the growth of copper nanoparticles within these saloplastics through thermal annealing, researchers were able to tune their catalytic activity for reactions such as carbon monoxide oxidation rsc.org.

Copolymers incorporating this compound, such as copolymers of N-isopropylacrylamide and this compound, have been instrumental in designing thermos-responsive catalysts mdpi.comresearchgate.netresearchgate.netmdpi.comdntb.gov.ua. These catalysts exhibit a response to temperature changes, often showing high catalytic activity above a specific lower critical solution temperature (LCST) mdpi.comresearchgate.netresearchgate.net. This thermos-responsive behavior is attributed to the conformational changes in the polymer component, which can create a more favorable environment for catalytic reactions mdpi.comresearchgate.net. These thermos-responsive catalysts, sometimes supported on materials like perlite, have been applied in reactions such as the hydrogenation of nitroarenes mdpi.comresearchgate.netresearchgate.net. Furthermore, poly(this compound) gels have been investigated as supports for palladium nanoparticles, forming recyclable catalytic systems effective for the selective hydrogenation or deoxygenation of hydrophilic compounds acs.org.

Q & A

Q. What are the established synthesis methods for allylamine, and what critical parameters influence yield and purity?

this compound is synthesized via the reaction of allyl chloride with ammonia under controlled conditions, followed by distillation to isolate the product . Key parameters include reaction temperature (typically 100–150°C), ammonia-to-allyl chloride molar ratio (≥2:1 to minimize byproducts like dithis compound), and catalyst selection (e.g., acid catalysts for imine-based pathways). Impurities such as unreacted allyl chloride require rigorous distillation, with GC-MS or NMR used for purity validation .

Q. How has this compound been utilized historically in experimental models of cardiovascular disease?

Since the 1940s, this compound has been used to induce vascular injury and myocardial infarction in animal models (e.g., rats, rabbits). Administered orally or via intraperitoneal injection at 50–150 mg/kg, it triggers endothelial damage and lipid peroxidation, mimicking atherosclerosis progression. Histopathological assessments (e.g., aortic lesion scoring) and biomarkers like thiobarbituric acid-reactive substances (TBARS) are critical for evaluating oxidative stress .

Q. What occupational safety guidelines exist for handling this compound in laboratory settings?

The recommended exposure limit (REL) is ≤0.27 ppm (8-hour TWA), derived from mouse RD50 studies and human irritation thresholds. Acute exposure guidelines (AEGL-1) suggest 0.42 ppm for 10-minute exposure to avoid sensory irritation. Safety protocols mandate fume hoods, PPE (gloves, goggles), and real-time gas monitoring. Contradictions in odor threshold data (2.5–6.2 ppm) necessitate conservative risk assessments .

Advanced Research Questions

Q. What metabolic pathways underlie this compound-induced cardiotoxicity, and how do they inform experimental design?

this compound is metabolized by vascular semicarbazide-sensitive amine oxidase (SSAO) to acrolein and hydrogen peroxide, causing mitochondrial dysfunction and lipid peroxidation. In vitro models (e.g., aortic smooth muscle cells) and in vivo studies (rat gavage, 150 mg/kg) use inhibitors like aminoguanidine to block SSAO, validating the pathway. Analytical methods include HPLC for acrolein adducts and electron spin resonance (ESR) for hydroxyl radical detection .

Q. How do structure-activity relationships (SAR) guide the development of this compound-based antifungals?

SAR studies reveal that the tertiary this compound group (e.g., naftifine) is essential for antifungal activity via squalene epoxidase inhibition. Systematic modifications of the aryl ring (e.g., substitution with halogens or methyl groups) optimize lipophilicity and target binding. Synthetic routes involve nucleophilic substitution of allylic halides with amines, followed by chiral resolution for enantioselective activity .

Q. What mechanisms drive plasma polymerization of this compound, and how do ion fluxes influence film properties?

Radio-frequency plasma polymerization involves gas-phase oligomerization via cation-neutral monomer reactions. Ion flux probes show power-dependent increases (1–14 W), correlating with film density and amine retention. XPS analysis confirms higher NH2 retention at low power (1–5 W), critical for biomedical coatings. Comparative studies with acrylic acid highlight this compound’s resistance to fragmentation .

Q. How do contradictions in human vs. animal toxicity data impact acute exposure guideline development?

Discrepancies arise between human intolerable concentrations (14 ppm) and calculated lethal oral doses (LOA: 58 ppm in rats). Cardiotoxicity studies in rats show species-specific susceptibility, necessitating cross-species validation with primates. AEGL-2 derivation relies on scaling factors (n=2) from rat LC50 data, but gaps persist in acute cardiotoxicity models .

Q. What analytical methodologies optimize this compound detection in complex matrices like biological samples?

Headspace gas chromatography (HS-GC) with NaOH dilution (0.01–0.1 M) and DMSO as a cosolvent enhances volatility. Parameters include 80°C equilibration, DB-624 columns, and FID detection (LOD: 0.0228 mg/mL). For tissue analysis, LC-MS/MS with derivatization (e.g., dansyl chloride) improves sensitivity for acrolein-adducted biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.